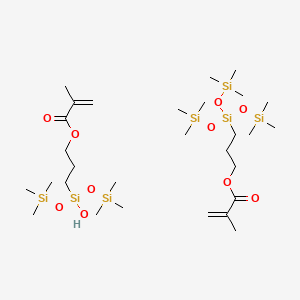![molecular formula C18H54EuN3Si6 B8038044 Tris[N,N-bis(trimethylsilyl)amide]europium(III)](/img/structure/B8038044.png)
Tris[N,N-bis(trimethylsilyl)amide]europium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[N,N-bis(trimethylsilyl)amide]europium(III) is an organometallic compound with the chemical formula Eu(N(Si(CH₃)₃)₂)₃. This compound is notable for its use in various chemical reactions and applications due to its unique properties, including its reactivity and stability. It is often utilized in research and industrial settings for its role as a catalyst and in the synthesis of other complex compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[N,N-bis(trimethylsilyl)amide]europium(III) typically involves the reaction of europium(III) chloride with lithium bis(trimethylsilyl)amide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the process. The general reaction can be represented as:
EuCl3+3LiN(SiMe3)2→Eu(N(SiMe3)2)3+3LiCl
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods are less commonly detailed in public literature. scaling up typically involves similar reaction conditions with adjustments for larger volumes and enhanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tris[N,N-bis(trimethylsilyl)amide]europium(III) undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the trimethylsilyl groups are replaced by other ligands.
Complexation Reactions: It forms complexes with various organic and inorganic ligands, which can alter its reactivity and properties.
Common Reagents and Conditions: Common reagents used in reactions with Tris[N,N-bis(trimethylsilyl)amide]europium(III) include halides, alkoxides, and other organometallic compounds. Reactions are typically conducted under an inert atmosphere to prevent hydrolysis and oxidation.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, reacting with halides can produce europium halide complexes, while reactions with alkoxides can yield europium alkoxide derivatives.
Scientific Research Applications
Chemistry: In chemistry, Tris[N,N-bis(trimethylsilyl)amide]europium(III) is used as a precursor for the synthesis of other europium-containing compounds. It is also employed as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential in imaging and diagnostic applications due to europium’s luminescent properties.
Industry: In industrial settings, this compound is used in the production of advanced materials, including europium-doped phosphors for lighting and display technologies. It is also investigated for its role in the synthesis of nanoparticles and other nanomaterials.
Mechanism of Action
The mechanism by which Tris[N,N-bis(trimethylsilyl)amide]europium(III) exerts its effects is primarily through its ability to form stable complexes with various ligands. This complexation alters the electronic environment of the europium ion, enhancing its reactivity and enabling it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands interacting with the europium center.
Comparison with Similar Compounds
- Tris[N,N-bis(trimethylsilyl)amide]yttrium(III)
- Tris[N,N-bis(trimethylsilyl)amide]samarium(III)
- Tris[N,N-bis(trimethylsilyl)amide]gadolinium(III)
Comparison: Compared to its analogs, Tris[N,N-bis(trimethylsilyl)amide]europium(III) is unique due to the specific electronic configuration of the europium ion, which imparts distinct luminescent properties. This makes it particularly valuable in applications requiring luminescence, such as in phosphors and imaging agents. Additionally, its reactivity profile can differ slightly from other lanthanide complexes, making it suitable for specific catalytic applications.
Properties
IUPAC Name |
bis(trimethylsilyl)azanide;europium(3+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Eu/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLADHQMJJLOUHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Eu+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54EuN3Si6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35789-02-7 |
Source


|
| Record name | Tris[N,N-bis(trimethylsilyl)amide]europium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(Z)-3-phenylprop-2-enyl]-1-triethoxysilyl-N-(1-triethoxysilylpropyl)propan-1-amine;hydrochloride](/img/structure/B8037972.png)
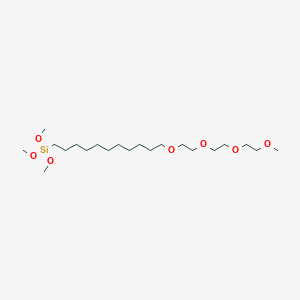
![(3R,4R)-1-Benzyl-N,4-dimethyl-3-piperidinamine (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]succinate](/img/structure/B8037994.png)
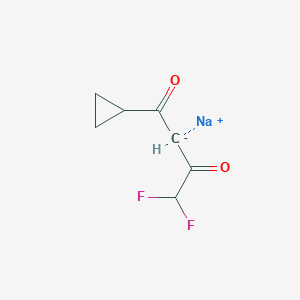

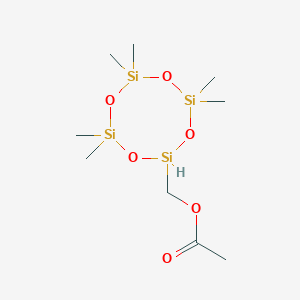

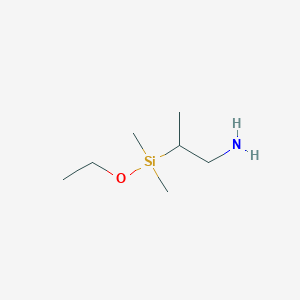
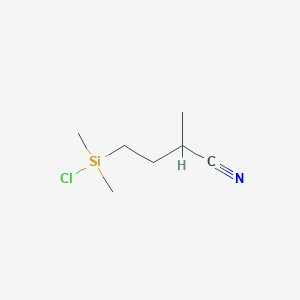

![(4-{3-[Diethoxy(methyl)silyl]propoxy}-2-hydroxyphenyl)(phenyl)methanone](/img/structure/B8038072.png)

![dimethyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]silane](/img/structure/B8038087.png)
